2-Hydroxyphenyl benzoate

描述

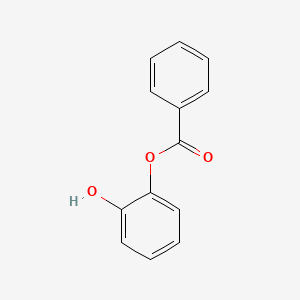

2-Hydroxyphenyl benzoate is an ester derived from benzoic acid and 2-hydroxyphenol (catechol monoester).

属性

IUPAC Name |

(2-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHSCCZVRVXSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207493 | |

| Record name | o-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-92-6 | |

| Record name | 1,2-Benzenediol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Hydroxyphenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-HYDROXYPHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49F7Y4UX6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxyphenyl benzoate can be synthesized through the esterification of salicylic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform

Catalyst: Pyridine or other bases

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

化学反应分析

Types of Reactions

2-Hydroxyphenyl benzoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of benzoquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of halogenated phenyl benzoates.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-hydroxyphenyl compounds exhibit antimicrobial properties. A study highlighted the antibacterial and antifungal activities of certain derivatives against various pathogens, suggesting potential use in pharmaceutical formulations aimed at infection control .

Photoremovable Protecting Groups

The 2-hydroxyphenacyl moiety, a derivative of 2-hydroxyphenyl benzoate, has been proposed as a new photoremovable protecting group for carboxylates and sulfonates. This application is particularly useful in synthetic organic chemistry, where selective deprotection is required under UV light .

UV Protection in Sunscreens

This compound derivatives have been investigated for their efficacy as organic UV filters in sunscreens. These compounds absorb harmful UV radiation and have shown promising photostability, making them suitable candidates for photoprotective formulations. The absorption maxima of these compounds range from 336 to 374 nm, indicating their capability to protect against both UVA and UVB radiation .

| Compound | Maximum Absorption (nm) | SPF Value | Photostability |

|---|---|---|---|

| Compound 1 | 336 | ~40 | High |

| Compound 2 | 350 | ~40 | Moderate |

| Compound 3 | 374 | ~40 | High |

Environmental Applications

Ion Transport Mechanisms

Recent studies have focused on the use of this compound as an ionophore for selective ion transport processes. Its ability to facilitate the extraction and transport of calcium ions has implications in environmental remediation technologies, particularly in the removal of heavy metals from contaminated water sources .

Material Science

Polymer Additives

In materials science, this compound is being explored as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation can improve the resistance of materials to UV degradation, thereby extending their lifespan in outdoor applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antibacterial properties that could be harnessed in topical formulations .

Case Study 2: Sunscreen Formulation

In a comparative analysis of sunscreen formulations containing different organic filters, those incorporating derivatives of this compound exhibited superior SPF values and better photostability under simulated sunlight conditions. This study underscores the potential for these compounds to serve as effective UV filters in commercial sunscreen products .

作用机制

The mechanism of action of 2-Hydroxyphenyl benzoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester linkage allows for hydrolysis under certain conditions, releasing the phenol and benzoic acid components, which can further interact with biological systems.

相似化合物的比较

Comparison with Similar Benzoate Esters

Structural and Functional Differences

Benzoate esters vary based on the alcohol moiety attached to the benzoic acid group. Key comparisons include:

Phenyl Benzoate (CAS 93-99-2)

- Structure: Ester of benzoic acid and phenol.

- Properties: Used in perfumes and as a plasticizer due to its non-polar nature .

- Key Difference : Lacks the hydroxyl group on the phenyl ring, reducing its polarity compared to 2-hydroxyphenyl benzoate.

Methyl Benzoate (CAS 93-58-3)

- Structure: Ester of benzoic acid and methanol.

- Properties : Mild, floral odor; used in fragrances and solvents .

- Key Difference : Shorter alkyl chain limits its stability in high-temperature applications.

Benzyl Benzoate (CAS 119-53-9)

- Structure : Ester of benzoic acid and benzyl alcohol.

- Properties : Widely used in pharmaceuticals (e.g., scabies treatment) and as an insecticide .

- Key Difference : The benzyl group enhances lipophilicity, improving skin penetration.

2-Naphthyl Benzoate (CAS 93-44-7)

Physical and Chemical Properties

*Inferred properties based on structural analogs.

生物活性

2-Hydroxyphenyl benzoate, also known as salicylate benzoate, is a compound of increasing interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and safety profile.

Chemical Structure and Properties

This compound is an ester formed from salicylic acid and benzoic acid. Its chemical structure can be represented as follows:

The presence of both hydroxyl (-OH) and ester functional groups contributes to its reactivity and biological activity.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. These properties are attributed to the hydroxyl group, which can donate electrons and neutralize free radicals. A study utilizing the Ferric Reducing Antioxidant Power (FRAP) assay indicated that this compound has a notable capacity to reduce ferric ions, suggesting its role as an effective antioxidant agent .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains indicate its efficacy as an antimicrobial agent, with reported MIC values ranging from 50 to 200 µg/mL depending on the specific microorganism tested .

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been shown to induce apoptosis in colorectal cancer cells through the inhibition of BCL-2, a key regulator of apoptosis. The IC50 values for these effects were found to be in the range of 20-100 µM, indicating a promising potential for further development as an anticancer therapeutic .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals is primarily due to the presence of the hydroxyl group, which stabilizes reactive species.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells.

- Cytotoxic Mechanism : The compound promotes apoptosis in cancer cells by modulating apoptotic pathways, particularly through the downregulation of anti-apoptotic proteins like BCL-2 .

Case Studies

Several case studies highlight the practical applications and implications of using this compound:

- Case Study 1 : In a clinical trial assessing the efficacy of novel formulations incorporating this compound as a photoprotective agent, results showed enhanced skin protection against UV radiation compared to controls without this compound.

- Case Study 2 : A study focused on its application in food preservation demonstrated that incorporating this compound into food packaging materials significantly reduced microbial growth, extending shelf life .

Safety Profile

Despite its promising biological activities, safety assessments are crucial for any therapeutic application. According to data from the European Chemicals Agency (ECHA), this compound is classified under certain conditions as potentially hazardous, necessitating careful evaluation in clinical settings . Toxicological studies indicate that while it exhibits low acute toxicity, chronic exposure may lead to adverse effects, warranting further investigation.

常见问题

Q. Q1. What are the optimal synthetic routes for preparing 2-hydroxyphenyl benzoate in high purity?

Methodological Answer:

- Esterification : React salicylic acid (2-hydroxyphenyl group) with benzoyl chloride in the presence of a base (e.g., pyridine) to drive the reaction toward ester formation .

- Catalytic Optimization : Use anhydrous conditions and a catalytic amount of H₂SO₄ to minimize hydrolysis by-products. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >97% purity, as validated by GC or HPLC .

Q. Q2. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Melting Point : Determine using differential scanning calorimetry (DSC); literature reports suggest a melting point near 135°C for structurally analogous benzoates .

- Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1740 cm⁻¹, phenolic -OH ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, phenolic -OH at δ 10.2 ppm) .

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity .

Stability and Degradation

Q. Q3. Under what conditions does this compound undergo hydrolysis or photodegradation?

Methodological Answer:

- Hydrolysis : In aqueous media, the ester bond is susceptible to alkaline hydrolysis (pH > 8). Conduct stability studies at varying pH (3–10) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm) .

- Photodegradation : Expose to UV light (254 nm) and quantify degradation products using LC-MS. Hydroxyl radicals and singlet oxygen are key intermediates .

Q. Advanced Q4. How can conflicting data on degradation kinetics be resolved?

Methodological Answer:

- Controlled Variables : Standardize light source intensity, solvent polarity, and oxygen levels during photolysis experiments .

- Kinetic Modeling : Apply pseudo-first-order kinetics to compare rate constants (k) across studies. Discrepancies often arise from differences in solvent systems (e.g., acetonitrile vs. methanol) .

Analytical Method Development

Q. Q5. What HPLC methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

Q. Advanced Q6. How can co-eluting impurities be resolved without compromising throughput?

Methodological Answer:

- Gradient Elution : Optimize acetonitrile/water gradients (e.g., 40% → 80% over 15 min) to separate polar degradation products .

- Mass Spectrometry Coupling : Employ UHPLC-QTOF-MS for unambiguous identification of isomers (e.g., ortho vs. para substitution) .

Photochemical and Biological Applications

Q. Q7. How does the hydroxyl group influence the photochemical behavior of this compound?

Methodological Answer:

- ESIPT Mechanism : The ortho-hydroxyl group enables excited-state intramolecular proton transfer (ESIPT), studied via time-resolved fluorescence spectroscopy. Compare emission spectra in polar vs. nonpolar solvents .

- Reactivity : In photoreactions, the hydroxyl group participates in hydrogen abstraction, forming quinone intermediates .

Q. Advanced Q8. Can this compound serve as a fluorescent probe for metal ions?

Methodological Answer:

- Chelation Studies : Test fluorescence quenching/enhancement in the presence of Fe³⁺, Cu²⁺, or Zn²⁺. Synthesize derivatives (e.g., methoxy-substituted) to tune selectivity .

- Computational Modeling : Use DFT calculations to predict binding affinities and validate with experimental Stern-Volmer plots .

Data Contradictions and Reproducibility

Q. Advanced Q9. How should researchers address discrepancies in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times. For antimicrobial studies, follow CLSI guidelines for MIC determinations .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。